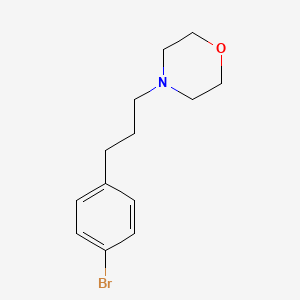

4-(3-(4-Bromophenyl)propyl)morpholine

Description

Overview of Morpholine (B109124) Derivatives in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that frequently appears in bioactive compounds and approved drugs. nih.gov This six-membered heterocycle, containing both an amine and an ether functional group, is valued for its favorable physicochemical and metabolic properties. nih.gov Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and contribute to desirable pharmacokinetic profiles. researchgate.net

The morpholine moiety is a versatile building block in the synthesis of a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs. For instance, the anticancer agent gefitinib (B1684475) and the antibiotic linezolid (B1675486) both feature a morpholine ring, highlighting its importance in the development of effective pharmaceuticals. nih.gov The ability of the morpholine nitrogen to act as a base and the oxygen to participate in hydrogen bonding allows for specific interactions with biological targets, making it a valuable component in drug design. researchgate.net

Table 1: Prominent Roles of the Morpholine Moiety in Drug Discovery

| Feature | Significance in Medicinal Chemistry |

| Physicochemical Properties | Enhances solubility and provides a balance of lipophilic and hydrophilic character. researchgate.net |

| Metabolic Stability | Often improves the metabolic profile of a drug candidate, leading to better bioavailability. nih.gov |

| Synthetic Accessibility | The morpholine ring is a readily available and synthetically versatile building block. nih.gov |

| Biological Activity | Found in a wide range of bioactive molecules with diverse therapeutic applications. nih.gov |

| Target Interaction | The nitrogen and oxygen atoms can participate in crucial binding interactions with biological targets. researchgate.net |

Significance of Bromophenyl Moieties in Bioactive Compounds

The inclusion of a bromophenyl group in a molecule can significantly influence its biological activity. Bromine, as a halogen, can alter the electronic properties of the phenyl ring and enhance the lipophilicity of the compound, which can improve its ability to cross cell membranes. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a drug to its target protein.

Bromophenols, which are hydroxylated bromophenyl compounds, are found in marine natural products and have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The presence of a bromine atom on a phenyl ring is a common feature in many pharmacologically active compounds, and its position on the ring can fine-tune the compound's activity and selectivity. researchgate.net For example, bromophenyl derivatives have been investigated for their potential as anticonvulsant and antidiabetic agents. researchgate.netnih.gov

Table 2: Key Contributions of the Bromophenyl Group in Bioactive Molecules

| Attribute | Impact on Pharmacological Properties |

| Lipophilicity | Increases the molecule's ability to penetrate biological membranes. |

| Electronic Effects | Modifies the electron distribution of the phenyl ring, influencing reactivity and binding. |

| Halogen Bonding | Can form specific interactions with biological targets, enhancing binding affinity. |

| Metabolic Stability | The C-Br bond is generally stable to metabolic degradation. |

| Bioactivity | A common feature in compounds with a wide range of therapeutic effects, including anticancer and anticonvulsant activities. nih.govresearchgate.net |

Scope and Research Imperatives for 4-(3-(4-Bromophenyl)propyl)morpholine

Currently, there is a notable absence of dedicated research on the synthesis, characterization, and biological evaluation of this compound in peer-reviewed scientific literature. While the compound is available from some chemical suppliers for research purposes, its specific properties and potential applications remain largely unexplored.

Given the established importance of both the morpholine and bromophenyl moieties in medicinal chemistry, this compound presents a compelling target for future investigation. The combination of these two pharmacophores in a single molecule suggests several potential avenues for research:

Neurological Disorders: The structural similarities to compounds targeting the central nervous system warrant investigation into its potential as an anticonvulsant, antidepressant, or neuroprotective agent. chemimpex.com

Oncology: The prevalence of both morpholine and bromophenyl groups in anticancer agents suggests that this compound could be explored for its cytotoxic or antiproliferative effects against various cancer cell lines. nih.govchemimpex.com

Infectious Diseases: The antimicrobial potential of both parent scaffolds indicates that this compound could be screened for activity against a range of bacterial and fungal pathogens.

The primary research imperative is the development of a robust and efficient synthetic route to produce this compound in sufficient quantities for thorough biological screening. Following its synthesis and purification, comprehensive in vitro and in vivo studies are necessary to elucidate its pharmacological profile and identify any potential therapeutic applications. The exploration of this and similar under-researched molecules is crucial for the continued discovery of novel chemical entities with the potential to address unmet medical needs.

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(4-bromophenyl)propyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-13-5-3-12(4-6-13)2-1-7-15-8-10-16-11-9-15/h3-6H,1-2,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXJERIHXIDLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201286871 | |

| Record name | 4-[3-(4-Bromophenyl)propyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607744-36-5 | |

| Record name | 4-[3-(4-Bromophenyl)propyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607744-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-(4-Bromophenyl)propyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 3 4 Bromophenyl Propyl Morpholine and Its Analogues

Established Synthetic Pathways for 4-(3-(4-Bromophenyl)propyl)morpholine

A primary and established method for the synthesis of this compound involves the N-alkylation of morpholine (B109124) with a suitable 3-(4-bromophenyl)propyl halide. A common precursor for the side chain is 1-bromo-4-(3-chloropropyl)benzene (B1281813). The synthesis of this precursor can be achieved by reacting 3-(4-bromophenyl)propan-1-ol (B1278338) with a chlorinating agent like thionyl chloride in a solvent such as N,N-dimethyl-formamide (DMF) chemicalbook.com.

The subsequent reaction of 1-bromo-4-(3-chloropropyl)benzene with morpholine, typically in the presence of a base and a suitable solvent, leads to the formation of the target compound. This nucleophilic substitution reaction is a straightforward and widely used method for constructing such N-alkylated morpholines chemicalbook.com.

Another viable pathway is through reductive amination . This involves the reaction of 3-(4-bromophenyl)propanal (B1339107) with morpholine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN) youtube.comyoutube.com. This method offers the advantage of proceeding under mild conditions.

A generalized representation of these two common synthetic routes is depicted below:

Route A: N-Alkylation

Step 1: Preparation of the Alkylating Agent

Step 2: N-Alkylation of Morpholine

Route B: Reductive Amination

Advanced Strategies for Constructing the Morpholine Ring System

The morpholine scaffold is a privileged structure in medicinal chemistry, and numerous advanced strategies have been developed for its synthesis, which can be adapted for the preparation of analogues of this compound.

Cyclization Reactions in Morpholine Synthesis

Intramolecular cyclization is a key strategy for forming the morpholine ring. One common approach involves the cyclization of N-substituted diethanolamine (B148213) derivatives. These reactions can be promoted by various reagents and conditions.

A green and efficient method involves the use of ethylene (B1197577) sulfate (B86663) as a dielectrophile, which reacts with primary amines to form an intermediate that can be cyclized to the morpholine ring. This method has been shown to be effective for the selective monoalkylation of primary amines, a significant advantage over traditional methods. acs.orgchemrxiv.orgchemrxiv.org

Another powerful approach is the intramolecular cyclization of amino alcohols. For instance, N-allyl derivatives of amino alcohols can undergo palladium-catalyzed cyclization to afford morpholine derivatives.

Stereoselective Synthesis of Morpholine Scaffolds

The development of stereoselective methods for morpholine synthesis is crucial for accessing enantiomerically pure compounds. One notable strategy is the diastereoselective synthesis of substituted morpholines from nitroepoxides. Furthermore, asymmetric transfer hydrogenation of 2-benzoylmorpholinones has been utilized for the concise stereoselective synthesis of all four stereoisomers of the antidepressant reboxetine, showcasing the power of this approach for creating chiral morpholine derivatives. chemrxiv.org

Approaches for Incorporating the Bromophenylpropyl Side Chain

The introduction of the 3-(4-bromophenyl)propyl side chain is a critical step in the synthesis of the target compound and its analogues.

One of the most direct methods is the Friedel-Crafts acylation of bromobenzene (B47551) with succinic anhydride, followed by reduction of the resulting keto acid to afford 4-(4-bromophenyl)butanoic acid. Subsequent reduction of the carboxylic acid and conversion to a halide provides the desired propyl side chain precursor. A similar strategy involves the Friedel-Crafts acylation of benzene (B151609) with 4-bromobutyryl halide, followed by reduction of the ketone to yield 1-bromo-4-phenylbutane. google.com While this provides a phenylbutane, analogous reactions with appropriate starting materials can yield the phenylpropyl chain.

Alternatively, a Grignard reaction between 4-bromobenzaldehyde (B125591) and a suitable propyl magnesium halide, followed by dehydration and reduction, can also be employed to construct the carbon skeleton of the side chain.

A more modern approach involves cross-coupling reactions . For instance, a Suzuki or Heck coupling reaction could be envisioned between a suitably functionalized propyl-morpholine derivative and a bromophenylboronic acid or halide, respectively.

Derivatization and Functionalization Strategies of this compound

The presence of the bromo- and morpholine functionalities in this compound allows for a wide range of derivatization reactions to generate a library of analogues for structure-activity relationship (SAR) studies.

The bromine atom on the phenyl ring is a versatile handle for further functionalization through various cross-coupling reactions. For example:

Suzuki coupling with boronic acids can introduce new aryl or alkyl groups.

Heck coupling with alkenes can be used to append unsaturated side chains.

Sonogashira coupling with terminal alkynes allows for the introduction of alkynyl moieties.

Buchwald-Hartwig amination can be employed to replace the bromine with various amine nucleophiles.

Cyanation reactions can introduce a nitrile group, which can be further elaborated.

The morpholine nitrogen is a nucleophilic center and can undergo further reactions:

N-Oxidation with oxidizing agents like m-CPBA can form the corresponding N-oxide, which can alter the compound's physicochemical properties.

Quaternization by reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts.

Catalytic Methodologies in the Synthesis of Related Compounds

Catalysis plays a pivotal role in the efficient and selective synthesis of morpholine derivatives.

Palladium-catalyzed reactions are extensively used. For instance, the Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylmorpholines from aryl halides and morpholine. google.com Palladium catalysts are also crucial for various cross-coupling reactions used in the derivatization of the bromophenyl group.

Copper-catalyzed reactions have also been employed for the synthesis of morpholine derivatives. For example, copper-catalyzed domino reactions between terminal alkynes, isocyanates, and oxiranes provide an atom-economical route to substituted morpholines. springernature.com

Transition-metal-free catalytic systems are also gaining prominence. For instance, the N-alkylation of morpholine with alcohols can be catalyzed by solid catalysts like CuO–NiO/γ–Al2O3 in a gas-solid phase reaction, offering a greener alternative to traditional alkylation methods. akjournals.comakjournals.comresearchgate.netresearchgate.net

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Reference |

| N-Alkylation | Thionyl chloride, Morphine | 3-(4-Bromophenyl)propan-1-ol, Morpholine | This compound | chemicalbook.comchemicalbook.com |

| Reductive Amination | NaBH3CN or STAB | 3-(4-Bromophenyl)propanal, Morpholine | This compound | youtube.comyoutube.com |

| Morpholine Synthesis | Ethylene sulfate, tBuOK | Primary amines | Substituted Morpholines | acs.orgchemrxiv.orgchemrxiv.org |

| N-Arylation | Palladium catalyst | Aryl halide, Morpholine | N-Aryl-morpholine | google.com |

| Domino Reaction | Copper catalyst | Alkyne, Isocyanate, Oxirane | Substituted Morpholine | springernature.com |

| N-Alkylation | CuO–NiO/γ–Al2O3 | Morpholine, Alcohol | N-Alkyl-morpholine | akjournals.comakjournals.comresearchgate.netresearchgate.net |

Microwave-Assisted Synthetic Approaches for Morpholine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering significant advantages over conventional heating methods, including reduced reaction times, increased product yields, and enhanced purity. This approach has been successfully applied to the synthesis of various heterocyclic compounds, including a range of morpholine derivatives. The application of microwave irradiation can be particularly beneficial in the synthesis of compounds like this compound and its analogues, facilitating key bond-forming reactions.

Research into the synthesis of diverse morpholine-containing structures has demonstrated the efficacy of microwave technology. For instance, the synthesis of morpholine-containing chalcones has been accomplished using microwave-assisted methods, showcasing a significant reduction in reaction time and an improvement in yield compared to traditional approaches. mdpi.com In one study, a series of (E)-3-(2-morpholinoquinolin-3-yl)-1-aryl prop-2-en-1-ones were synthesized via both conventional and microwave-assisted Claisen-Schmidt condensation. jocpr.com The microwave-assisted approach consistently provided higher yields in a fraction of the time.

Similarly, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and various aryl heterocyclic amines has been efficiently carried out under microwave irradiation using 2-propanol as a solvent. nih.gov This method proved to be simple, rapid, and environmentally benign. nih.gov The optimization of reaction conditions, such as microwave power and irradiation time, was crucial in maximizing the yield of the desired products. For example, increasing the microwave power from 40W to 80W significantly improved the yield of the target compounds. nih.gov

Another example involves the synthesis of aminopyridine, pyrrolidine, piperidine (B6355638), and morpholine acetamides. mdpi.com Here, microwave irradiation at 400 watts for a short duration of 5-10 minutes was employed to facilitate the reaction between α-chloroacetamides and various amines, leading to the desired products in good yields. mdpi.com These examples underscore the broad applicability of microwave-assisted synthesis for constructing molecules containing the morpholine scaffold.

While a specific microwave-assisted synthesis for this compound is not extensively documented in the provided results, the principles from the synthesis of its analogues can be readily applied. The key synthetic step would likely involve the N-alkylation of morpholine with a suitable 3-(4-bromophenyl)propyl halide or a related electrophile. Microwave irradiation could significantly accelerate this substitution reaction, potentially reducing the formation of side products and simplifying purification.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Morpholine Derivatives

| Compound Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Morpholine-containing chalcones | 3-4 hours | 2-3 minutes | Significant | jocpr.com |

| N-arylheterocyclic substituted-4-aminoquinazolines | Not specified | 20 minutes | High (up to 98.8%) | nih.gov |

| Morpholine acetamides | 1-2 hours (stirring) | 5-10 minutes | Good yields | mdpi.com |

Process Optimization and Yield Enhancement in Compound Synthesis

The optimization of synthetic processes and the enhancement of product yields are critical aspects of chemical manufacturing, aiming to improve efficiency, reduce costs, and minimize environmental impact. For the synthesis of this compound and its analogues, several strategies can be employed to achieve these goals, drawing from established methodologies for related compounds.

One key area of process optimization is the choice of reagents and catalysts. For instance, in the synthesis of 4-(4-aminophenyl)-3-morpholinone, a precursor to the anticoagulant Rivaroxaban, various synthetic routes have been explored. google.comgoogle.com These routes involve the condensation of a p-halonitrobenzene with morpholine, followed by oxidation and reduction steps. google.com The choice of oxidizing agent (e.g., potassium permanganate (B83412) vs. chlorine dioxide) and reducing agent can significantly impact the yield and purity of the final product. google.com

Furthermore, the reaction conditions, including solvent, temperature, and reaction time, play a pivotal role in yield enhancement. In the synthesis of 4-(4-nitrophenyl)morpholine (B78992) from p-chloronitrobenzene and morpholine, the use of sodium carbonate as a base and heating to 100°C for 5 hours resulted in a high yield of 98.5%. google.com The optimization of these parameters is often achieved through systematic studies, such as design of experiments (DoE), to identify the optimal combination of reaction variables.

For the specific synthesis of this compound, a likely synthetic route involves the reaction of morpholine with 1-bromo-3-(4-bromophenyl)propane. Process optimization for this reaction would involve screening different bases (e.g., potassium carbonate, triethylamine), solvents (e.g., acetonitrile, DMF), and reaction temperatures to maximize the rate of N-alkylation while minimizing potential side reactions, such as elimination or quaternization of the morpholine nitrogen.

Table 2: Key Parameters for Process Optimization in Morpholine Derivative Synthesis

| Optimization Parameter | Description | Potential Impact |

|---|---|---|

| Reagents | Choice of starting materials, catalysts, and auxiliary chemicals. | Affects reaction rate, selectivity, and cost. |

| Solvent | The medium in which the reaction is conducted. | Influences solubility, reaction rate, and can affect the reaction pathway. |

| Temperature | The thermal energy supplied to the reaction. | Controls reaction rate; higher temperatures can lead to side products. |

| Reaction Time | The duration of the reaction. | Insufficient time leads to incomplete conversion; excessive time can promote decomposition. |

| Purification Method | The technique used to isolate and purify the product. | Impacts final yield, purity, and overall process efficiency. |

Spectroscopic and Structural Elucidation of 4 3 4 Bromophenyl Propyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For the structural assignment of 4-(3-(4-Bromophenyl)propyl)morpholine, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable tools.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the bromophenyl ring would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 7.5 ppm. Due to the para-substitution pattern, these protons would likely present as two distinct doublets, each integrating to two protons.

The protons of the propyl chain would exhibit characteristic multiplets. The methylene (B1212753) group adjacent to the aromatic ring (C1') would likely resonate at a chemical shift influenced by the deshielding effect of the phenyl group. The central methylene group (C2') would appear as a multiplet resulting from coupling to the adjacent methylene groups. The methylene group attached to the nitrogen of the morpholine (B109124) ring (C3') would be shifted further downfield due to the electron-withdrawing effect of the nitrogen atom.

The protons of the morpholine ring itself would show two distinct signals. The four protons on the carbons adjacent to the oxygen atom (C2, C6) would be expected to appear as a triplet, while the four protons on the carbons adjacent to the nitrogen atom (C3, C5) would also appear as a triplet, typically at a slightly different chemical shift due to the different electronic environments.

¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.40 | d | 2H | Ar-H |

| ~7.10 | d | 2H | Ar-H |

| ~3.70 | t | 4H | O(CH₂)₂ |

| ~2.60 | t | 2H | Ar-CH₂ |

| ~2.45 | t | 4H | N(CH₂)₂ |

| ~2.40 | t | 2H | N-CH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a distinct signal. The aromatic carbons would be found in the downfield region (δ 110-160 ppm). The carbon atom bearing the bromine (C4'') would have a chemical shift characteristic for a carbon attached to a halogen. The other aromatic carbons would appear at distinct chemical shifts based on their position relative to the propyl substituent.

The carbons of the propyl chain would resonate in the aliphatic region of the spectrum. The carbon attached to the aromatic ring (C1') would be the most downfield of the three propyl carbons. The carbon attached to the morpholine nitrogen (C3') would also be shifted downfield. The central carbon of the propyl chain (C2') would be found at a more upfield position.

The two distinct types of carbons in the morpholine ring would also be readily identifiable. The carbons adjacent to the oxygen atom (C2, C6) would appear at a lower chemical shift compared to the carbons adjacent to the nitrogen atom (C3, C5), which are influenced by the nitrogen's electronegativity.

¹³C NMR Data Table

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~141.0 | Ar-C |

| ~131.5 | Ar-CH |

| ~130.0 | Ar-CH |

| ~120.0 | Ar-C-Br |

| ~67.0 | O(CH₂)₂ |

| ~58.0 | N-CH₂ |

| ~54.0 | N(CH₂)₂ |

| ~33.0 | Ar-CH₂ |

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule. These techniques are complementary and are used to confirm the presence of specific bonds and structural motifs.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The aromatic C-H stretching vibrations would be observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl chain and the morpholine ring would appear in the 3000-2800 cm⁻¹ region.

A key feature would be the C-O-C stretching vibration of the ether linkage within the morpholine ring, which typically gives a strong absorption band around 1115 cm⁻¹. The C-N stretching vibrations of the tertiary amine in the morpholine ring would be observed in the 1200-1000 cm⁻¹ region. The C-Br stretching vibration would be expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

FT-IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950-2800 | Strong | Aliphatic C-H Stretch |

| ~1600, 1490 | Medium | Aromatic C=C Stretch |

| ~1115 | Strong | C-O-C Stretch (Morpholine) |

| ~1010 | Medium | C-N Stretch |

| ~810 | Strong | para-substituted Benzene (B151609) C-H Bend |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also be characterized by specific vibrational modes. Aromatic ring stretching vibrations are typically strong in Raman spectra and would be expected around 1600 cm⁻¹ and 1000 cm⁻¹. The symmetric "breathing" mode of the para-substituted benzene ring would also be a prominent feature.

The C-H stretching vibrations would also be present. A notable feature in the Raman spectrum would be the C-Br stretching vibration, which often gives a strong and characteristic signal. The symmetric stretching of the morpholine ring structure may also be observed.

Raman Spectroscopy Data Table

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3060 | Strong | Aromatic C-H Stretch |

| ~2940 | Strong | Aliphatic C-H Stretch |

| ~1590 | Strong | Aromatic Ring Stretch |

| ~1115 | Medium | C-O-C Stretch |

| ~1000 | Strong | Aromatic Ring Breathing |

| ~820 | Medium | para-substituted Benzene |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). This would result in two peaks of nearly equal intensity separated by two mass units.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Cleavage of the bond between the propyl chain and the morpholine ring (alpha-cleavage to the nitrogen) is a common fragmentation pathway for N-alkylated morpholines, which would lead to a stable morpholinomethyl cation. Another likely fragmentation would involve the loss of the bromophenyl group or the propyl chain.

Mass Spectrometry Data Table

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 283/285 | ~50 | [M]⁺ |

| 184/186 | ~30 | [M - C₄H₈NO]⁺ |

| 100 | ~100 | [C₅H₁₀NO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Comprehensive searches of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSDC), did not yield any specific X-ray crystallography data for the compound this compound. While structural information for related morpholine derivatives exists, such as for 4-(4-bromophenyl)morpholine (B1279557) and 4-(4-nitrophenyl)thiomorpholine, the crucial propyl linker in the target compound's structure means these data are not applicable. mdpi.comnih.govsigmaaldrich.com

In the absence of experimental data for this compound, a detailed analysis of its solid-state structure, including data tables of crystallographic parameters, cannot be provided at this time. The synthesis of a high-quality single crystal of the compound would be the necessary first step to enable such a study.

Computational Chemistry and Theoretical Investigations of 4 3 4 Bromophenyl Propyl Morpholine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations would be employed to determine the optimized molecular geometry of 4-(3-(4-Bromophenyl)propyl)morpholine, corresponding to the minimum energy conformation. This involves finding the arrangement of atoms in space where the forces on each atom are negligible. The choice of a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. The optimized geometry provides the foundation for all other subsequent computational analyses.

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and the possibility of intramolecular charge transfer (ICT), where electron density is transferred from the donor part to the acceptor part of the molecule upon electronic excitation. For this compound, the analysis would identify the spatial distribution of these orbitals, indicating which parts of the molecule (the bromophenyl group, the propyl chain, or the morpholine (B109124) ring) are involved in electron donation and acceptance.

Charge Distribution Analysis: Mulliken Population Analysis and Electrostatic Potential (ESP) Surfaces

Understanding the charge distribution within a molecule is essential for predicting its reactivity and intermolecular interactions. The Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule based on the distribution of the basis functions in the molecular orbitals. While it has known limitations, it can provide a qualitative picture of the charge distribution.

A more visual and chemically intuitive method is the mapping of the Molecular Electrostatic Potential (ESP) onto the electron density surface. The ESP surface shows regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of in blue), which are prone to nucleophilic attack. For this compound, this analysis would reveal the most electronegative and electropositive sites, likely highlighting the nitrogen and oxygen atoms of the morpholine ring as regions of negative potential.

Natural Bonding Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs, core orbitals, and bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions, also known as hyperconjugative interactions, describe the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. For this compound, NBO analysis could reveal hyperconjugative interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds, as well as interactions involving the aromatic ring, providing insights into the molecule's stability and electronic communication between its different parts.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra Prediction

To understand the electronic absorption properties of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the vertical electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. By analyzing the molecular orbitals involved in the most significant electronic transitions, one can characterize them as π→π, n→π, or other types of transitions. For this compound, this analysis would predict the wavelengths of maximum absorption (λ_max) and identify which parts of the molecule are responsible for the absorption of UV-Vis light.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. If this compound were being investigated as a potential therapeutic agent, molecular docking simulations would be performed to predict its binding mode and affinity within the active site of a specific target protein. The results would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

Non-Linear Optical (NLO) Properties and Related Theoretical Parameters

Molecules with large non-linear optical (NLO) properties are of interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of a molecule, such as the first hyperpolarizability (β). These calculations are typically performed using DFT and are sensitive to the chosen functional and basis set. For this compound, theoretical calculations of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) would be necessary to assess its potential as an NLO material. A significant β value would suggest that the molecule could be a candidate for applications requiring the manipulation of light.

Structure Activity Relationship Sar Studies of 4 3 4 Bromophenyl Propyl Morpholine and Analogues

Impact of the Bromophenyl Moiety on Biological Activities

The bromophenyl moiety is a crucial pharmacophoric element. The nature and position of the halogen substituent on the phenyl ring significantly modulate the compound's biological profile, primarily by influencing its lipophilicity, electronic properties, and potential for specific halogen bonding interactions with target proteins.

Research on various classes of bioactive molecules indicates that the incorporation of a halogenated aromatic ring often enhances activity. e3s-conferences.org Specifically, the substitution of a bromine atom, as seen in 4-(3-(4-bromophenyl)propyl)morpholine, can lead to increased potency. In one study comparing halogenated derivatives, replacing a chlorine atom with the more lipophilic bromine atom was explored to increase the lipophilic character of the compounds while maintaining similar electronic effects. mdpi.com SAR studies on different morpholine-benzimidazole anticancer agents have shown that a halogen-substituted aromatic ring can lead to an increase in inhibitory activity. sci-hub.se

The position of the bromine atom is also critical. In many CNS-active compounds, substitution at the para-position of the phenyl ring is optimal for activity. This is often attributed to the orientation of the molecule within the binding pocket of a receptor or enzyme, such as the dopamine (B1211576) transporter (DAT), where the substituent can interact with specific hydrophobic or polar regions. frontiersin.org Bromophenol derivatives have demonstrated significant inhibitory effects against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. nih.gov

| Substitution on Phenyl Ring (R) | Relative Lipophilicity | Observed Impact on Activity (General) | Potential Interactions |

|---|---|---|---|

| -H (unsubstituted) | Baseline | Moderate activity | Hydrophobic (π-π stacking) |

| -F (Fluoro) | Slightly increased | Often improves metabolic stability and binding affinity | Weak H-bonds, dipole interactions |

| -Cl (Chloro) | Increased | Potent activity, common in many CNS drugs | Halogen bonding, hydrophobic interactions |

| -Br (Bromo) | Significantly increased | Often leads to enhanced potency mdpi.comsci-hub.se | Strong halogen bonding, increased hydrophobic interactions |

| -OCH3 (Methoxy) | Slightly increased (can be hydrophilic) | Variable; can introduce H-bond acceptor capability | Hydrogen bonding, steric influence |

Influence of the Morpholine (B109124) Ring System on Bioactivity Profiles

The morpholine ring is recognized in medicinal chemistry as a "privileged structure" due to its favorable properties that often translate into improved pharmacological profiles. nih.govnih.govresearchgate.net Its inclusion in a molecule like this compound has several positive implications for bioactivity.

Physicochemical and Pharmacokinetic Properties:

Metabolic Stability: The morpholine nucleus is generally more stable towards oxidative metabolism compared to other heterocyclic amines like piperazine (B1678402) or piperidine (B6355638), which can enhance the pharmacokinetic profile of a drug. sci-hub.se

pKa Value: The nitrogen atom in the morpholine ring is weakly basic, which means it is protonated to a lesser extent at physiological pH compared to more basic amines. This can be advantageous for cell permeability and target engagement. nih.gov

Target Interaction: The morpholine moiety is not merely a passive carrier but can actively participate in binding to biological targets. nih.gov The oxygen atom can form crucial hydrogen bonds with amino acid residues in a protein's active site, while the ring itself can engage in hydrophobic or van der Waals interactions. researchgate.net In many kinase inhibitors and receptor ligands, the morpholine group is an integral part of the pharmacophore responsible for potency and selectivity. researchgate.netnih.gov Its conformational flexibility allows it to adapt to the shape of various binding pockets. nih.gov

| Heterocyclic Ring | Key Features | Common Impact on Bioactivity Profile |

|---|---|---|

| Morpholine | Contains O and N; weak base; H-bond acceptor (O) | Improves solubility, metabolic stability, and BBB permeability. researchgate.netnih.gov Often enhances potency. nih.gov |

| Piperidine | Contains N; more basic than morpholine | Common scaffold in CNS agents; basic nitrogen is a key interaction point. |

| Piperazine | Contains two N atoms; can be di-substituted | Versatile linker; allows for additional substitutions to modulate properties or target secondary binding pockets. |

| Pyrrolidine | 5-membered ring; secondary amine | Conformationally more constrained; can impart selectivity. |

Effect of Propyl Linker Modifications on Structure-Activity Relationships

The three-carbon (propyl) linker connecting the bromophenyl ring and the morpholine nitrogen plays a critical role in defining the spatial relationship between these two key pharmacophoric elements. The length and flexibility of this linker are often finely tuned to optimize binding affinity for a specific biological target.

In many classes of CNS agents, particularly monoamine transporter inhibitors, a propyl linker is found to be optimal. For instance, in a series of dopamine transporter (DAT) inhibitors, the distance conferred by a three-atom chain allows the aromatic ring to occupy a hydrophobic binding pocket while the basic nitrogen interacts with a polar site, often involving an aspartate residue. frontiersin.org

Shortening the linker (e.g., to an ethyl or methylene (B1212753) group) would bring the two ends of the molecule closer, which could be detrimental if the binding sites for the phenyl and morpholine moieties are further apart. This could lead to a significant loss of potency.

Lengthening the linker (e.g., to a butyl or pentyl chain) would increase the distance and flexibility. While this might allow for interaction with more distant pockets, it can also introduce an entropic penalty upon binding and increase non-specific binding due to higher lipophilicity, potentially reducing selectivity and potency.

Studies on related compounds, such as the piperazine-based DAT inhibitor GBR-12909 which also features a phenylpropyl chain, underscore the importance of this specific linker length for high-affinity binding. nih.govresearchgate.net

| Linker Length (n) in (CH2)n | Flexibility | Hypothesized Effect on Binding Affinity (for DAT-like targets) |

|---|---|---|

| 1 (Methylene) | Low | Likely too short to bridge key interaction sites; low affinity expected. |

| 2 (Ethyl) | Moderate | May allow for some binding, but potentially suboptimal orientation. |

| 3 (Propyl) | Optimal | Ideal distance to simultaneously engage aromatic and polar binding pockets in many transporters. nih.gov |

| 4 (Butyl) | High | May be too flexible; potential loss of potency and increased non-specific binding. |

Comparative SAR Analysis with Other Halogenated Aromatic and Heterocyclic Scaffolds

To place the SAR of this compound in context, it is useful to compare its components with other commonly used scaffolds in drug design.

Halogenated Aromatics: While bromine is effective, other halogens like chlorine and fluorine are also widely used. Fluorine is often introduced to block metabolic oxidation at a specific position or to act as a weak hydrogen bond acceptor. Chlorine is sterically smaller than bromine and has different electronic properties, which can lead to different binding affinities and selectivities. The choice between fluorine, chlorine, and bromine allows for fine-tuning of lipophilicity and the potential for halogen bonding. The general trend for increasing size and polarizability (F < Cl < Br) often correlates with increased binding affinity in pockets that can accommodate the larger halogens. mdpi.com

Heterocyclic Scaffolds: The morpholine ring can be compared to other saturated heterocycles like piperidine and piperazine. pharmjournal.ru

Piperidine: Lacks the oxygen atom of morpholine, making it more lipophilic and more basic. This can be advantageous for certain targets but may lead to lower aqueous solubility and different pharmacokinetic properties.

Piperazine: Features a second nitrogen atom, offering a point for further substitution. This is often exploited to create dual-target ligands or to modulate properties by adding polar or non-polar groups. However, piperazines can be more susceptible to N-dealkylation metabolism.

The concept of "scaffold hopping," where one core structure is replaced by another with similar properties, is a common strategy in medicinal chemistry. mdpi.com Replacing the morpholine in this compound with a piperidine or a substituted piperazine would likely produce compounds with distinct biological profiles, potentially shifting selectivity between different receptors or transporters.

Rational Design Principles Derived from SAR for Novel Analogues

Based on the detailed SAR analysis, several principles for the rational design of novel analogues of this compound can be established to optimize potency, selectivity, and pharmacokinetic properties. nih.govpatsnap.com

Optimize Phenyl Ring Substitution: The para-position of the phenyl ring is a critical point for modification. While the bromo group is effective, exploring other small, lipophilic, electron-withdrawing groups (e.g., -CF3, -CN) could further enhance potency or modulate selectivity. Di-substitution (e.g., 3,4-dichloro or 4-bromo-3-fluoro) could also be investigated to probe the binding pocket for additional interactions.

Modify the Morpholine Ring: While the morpholine itself is highly favorable, introducing small alkyl substituents on the morpholine ring (e.g., at the C-2 or C-3 position) could introduce chirality and create more specific interactions, potentially leading to stereoselective binding and improved potency. sci-hub.se Conformationally restricting the morpholine, for instance by bridging it, is another strategy to reduce the entropic penalty of binding.

Explore Linker Constraints: The propyl linker's flexibility can be constrained to lock the molecule into a more favorable bioactive conformation. This could be achieved by incorporating a double bond (e.g., creating an alkenyl linker) or by integrating the chain into a ring system.

Scaffold Hopping of the Heterocycle: Based on the target, replacing the morpholine with other heterocycles should be considered. For instance, if stronger basicity is desired for a salt-bridge interaction, a piperidine might be superior. If an additional vector for substitution is needed to improve properties or target a secondary pocket, a piperazine scaffold would be appropriate. pharmjournal.ru

Bioisosteric Replacement of Bromine: The bromine atom can be replaced with other groups that have similar steric and electronic properties (bioisosteres). For example, a trifluoromethyl group can sometimes mimic the properties of bromine and may offer improved metabolic stability.

By applying these rational design principles, new analogues can be synthesized and tested in a systematic way to develop compounds with superior biological activity and drug-like properties. mdpi.comresearchgate.net

Biological Activity and Mechanistic Investigations of 4 3 4 Bromophenyl Propyl Morpholine

In Vitro Biological Screening Methodologies for Compound Activity

While direct in vitro screening data for 4-(3-(4-Bromophenyl)propyl)morpholine is not available, the methodologies employed for structurally similar bromophenyl and morpholine (B109124) derivatives are well-established. These typically involve a battery of assays to determine a compound's potential therapeutic effects.

For antimicrobial activity, the agar (B569324) diffusion method is a primary screening tool to assess the ability of a compound to inhibit microbial growth, indicated by the diameter of the inhibition zone. researchgate.netacs.org This is often followed by the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

In the context of enzyme inhibition, specific assays are tailored to the enzyme of interest. For instance, the inhibitory activity of morpholine-based thiazoles against bovine carbonic anhydrase-II has been evaluated. nih.gov Similarly, for α-glucosidase inhibitors, a screening assay measures the enzyme's ability to hydrolyze a substrate, with the inhibitory potential of the compound determined by the reduction in this activity. mdpi.com

To investigate compounds as potential antibiotic adjuvants, researchers use microdilution assays in combination with existing antibiotics to see if the compound can reduce the MIC of the antibiotic against resistant bacterial strains. nih.gov Real-time efflux (RTE) assays are also employed to determine if a compound can block bacterial efflux pumps, a common mechanism of antibiotic resistance. nih.gov

Elucidation of Biological Targets and Mechanisms of Action

The mechanism of action for compounds related to this compound can be inferred from studies on its structural analogs.

Enzyme Inhibition Studies

The morpholine ring is a key feature in many enzyme inhibitors. nih.gov For example, a series of morpholine-containing 5-arylideneimidazolones were investigated for their ability to reverse antibiotic resistance in Methicillin-resistant Staphylococcus aureus (MRSA). Molecular modeling studies suggest that these compounds likely interact with the allosteric site of Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for methicillin (B1676495) resistance in MRSA. nih.gov

Morpholine derivatives have also been explored as inhibitors of other enzymes. For example, certain morpholine-based thiazoles have shown inhibitory activity against bovine carbonic anhydrase-II. nih.gov In one study, a 4-para-bromophenyl derivative exhibited good potency with an IC50 of 23.80 μM, suggesting that the presence and size of the halogen atom can influence inhibitory activity. nih.gov Furthermore, novel N-methylmorpholine-substituted benzimidazolium salts have been synthesized and identified as potential α-glucosidase inhibitors, which are important for managing type 2 diabetes. mdpi.com

The keto-morpholine group is also a critical component for the inhibitory activity of some compounds, such as the anticoagulant Rivaroxaban, which targets Factor Xa. sci-hub.se

Receptor Binding and Modulation Investigations

The morpholine moiety is a versatile scaffold that can be tailored to interact with a wide range of receptors. nih.gov In the central nervous system, for instance, aryl-morpholines are known to interact with the PI3K kinase family, and morpholine-azaindoles show affinity for cannabinoid receptors. acs.org The ability of the morpholine ring to act as a hydrogen bond acceptor via its oxygen atom, combined with the hydrophobic interactions of the ring itself, contributes to its binding capabilities. sci-hub.se While specific receptor binding studies for this compound are not available, the structural precedent suggests it could be a candidate for interacting with various receptor systems.

Interaction with Nucleic Acids and Cellular Components

Research into the interaction of related compounds with nucleic acids and other cellular components is ongoing. For some anticancer morpholine derivatives, mechanistic studies have included cell cycle analysis and apoptosis assays to understand how they induce cell death. For example, morpholine-substituted quinazoline (B50416) derivatives were found to induce apoptosis in cancer cell lines, as indicated by the translocation of phosphatidylserine (B164497) to the outer cell membrane. nih.gov

Research on Antimicrobial Activities

The antimicrobial properties of compounds containing bromophenyl and morpholine groups have been a significant area of research.

Antibacterial Efficacy and Spectrum

Bromophenol derivatives have demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and even drug-resistant strains like MRSA. acs.orgnih.gov These compounds have been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. acs.orgnih.gov For instance, bromo-containing compounds can increase the inhibition of biofilm formation by up to 22%. nih.gov

Morpholine derivatives also exhibit a broad spectrum of antibacterial activity. researchgate.netresearchgate.netchemsociety.org.ng In one study, a series of 4-(2-aminoethyl)morpholine (B49859) derivatives showed good inhibitory action against several Gram-negative bacterial strains. researchgate.net Another study on new piperazine (B1678402) and morpholine derivatives found that one morpholine derivative exhibited a broad spectrum of action, inhibiting 82.83% of the bacterial strains tested with inhibition zones ranging from 16 to 31 mm. researchgate.net The antibacterial efficacy of some bromophenol derivatives against S. aureus has been shown to be comparable to or even better than some conventional antibiotics like tetracycline (B611298) and tobramycin. acs.orgnih.gov

A study on indotropane pseudo-natural products identified a compound with a 4-bromophenyl substituent as the most potent analog against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 8 mg/L. bioworld.com

Table 1: In Vitro Antibacterial Activity of a Morpholine Derivative (Compound 6)

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Enterococcus faecalis | 23 | 6.25 |

| Enterococcus faecium | 25 | 6.25 |

| Enterococcus gallinarum | 15 | 12.5 |

| Micrococcus flavus | 21 | 6.25 |

| Bacillus anthracis | 24 | 6.25 |

| Pseudomonas orientalis | 22 | 6.25 |

| Hafnia alvei | 14 | 12.5 |

| Pseudomonas proteamaculans | 15 | 12.5 |

Data sourced from a study on new piperazine and morpholine derivatives. researchgate.net

Table 2: Antibacterial Activity of Bromophenol Derivatives against S. aureus| Compound | MIC (μg/mL) |

|---|---|

| Compound 1 | >100 |

| Compound 2 | 50 |

| Ampicillin | 10 |

| Tetracycline | 30 |

| Tobramycin | 25 |

Data is for 3-bromo-2,6-dihydroxyacetophenone (compound 2) and a related derivative (compound 1). acs.orgnih.gov

Antifungal Efficacy and Spectrum

The morpholine chemical class is well-established in the development of antifungal agents. researchgate.net Compounds like fenpropimorph (B1672530) and amorolfine (B1665469) are known inhibitors of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. nih.gov They typically target the enzymes sterol C14-reductase and sterol C8-isomerase. nih.gov

Research into phenylpropyl-morpholine derivatives has demonstrated significant antifungal activity. For instance, the compound Ro 14-4767/002, a phenylpropyl-morpholine, has shown high efficacy against dermatophytes and Cryptococcus neoformans, with activity comparable to imidazole-based antifungals. nih.gov Its minimum inhibitory concentrations (MICs) were found to be influenced by the size of the inoculum and the composition of the culture medium. nih.gov The fungicidal action of this class of compounds is typically dependent on both concentration and time. nih.gov

Structure-activity relationship (SAR) studies on related 4-aminopiperidines, which share structural similarities with morpholines, indicate that a phenylethyl substituent on the heterocyclic nitrogen can lead to high antifungal activity. nih.gov Specifically, outstanding activity was observed for derivatives with an N-dodecyl (C12) residue at the 4-amino group. nih.gov Furthermore, the synthesis of novel cinnamamide (B152044) derivatives, using pyrimorph (B610360) (a morpholine-containing fungicide) as a lead, has yielded compounds with significant fungicidal activities against various plant pathogens. researchgate.net

While direct studies on the antifungal spectrum of this compound are not extensively documented, the known activity of its structural parents suggests it would likely exhibit activity against a range of fungal species. The presence of the bromophenyl group could modulate this activity.

Table 1: Antifungal Activity of Representative Morpholine and Piperidine (B6355638) Derivatives

| Compound/Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Ro 14-4767/002 (a phenylpropyl-morpholine) | Dermatophytes, Cryptococcus neoformans, Candida spp. | High activity against dermatophytes and C. neoformans. Activity comparable to imidazole (B134444) antifungals. | nih.gov |

| Fenpropidin and Fenpropimorph | Fungi | Inhibit ergosterol biosynthesis. Used as agrofungicides. | nih.gov |

| Amorolfine | Fungi (dermal mycoses) | Inhibits ergosterol biosynthesis. Used in human dermatology. | nih.gov |

| 4-Aminopiperidine derivatives | Yarrowia lipolytica, various clinical isolates | N-phenylethyl substituent can lead to high antifungal activity. | nih.gov |

| Pyrimorph derivatives (cinnamamides) | Plant pathogens (R. solani) | Some derivatives showed inhibition ratios up to 90%. | researchgate.net |

Investigations into Antihyperlipidemic and Antioxidant Properties

Morpholine derivatives have been investigated for their potential to combat hyperlipidemia and oxidative stress, conditions often linked to atherosclerosis. nih.govnih.gov Research has focused on creating multifunctional molecules that can simultaneously inhibit cholesterol biosynthesis and protect against lipid peroxidation. nih.gov

A study on aromatic morpholine derivatives revealed that these compounds can act as squalene (B77637) synthase (SQS) inhibitors while also protecting hepatic microsomal membranes from lipid peroxidation. nih.gov SQS is a key enzyme in the cholesterol biosynthesis pathway. The most active compounds in this study exhibited IC50 values for SQS inhibition between 0.7 and 5.5 µM and between 73 and 200 µM for protection against lipid peroxidation. nih.gov In an in vivo model of acute hyperlipidemia, these compounds were able to reduce total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) levels by 15-80%. nih.gov

Similarly, a series of 2-biphenylyl morpholine derivatives were synthesized and evaluated for antioxidant and hypocholesterolemic activity. nih.gov These compounds were found to inhibit lipid peroxidation of microsomal membranes. nih.gov The most potent derivative, 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol, demonstrated significant reductions in TC, LDL, and triglycerides in hyperlipidemic rats. nih.gov Other research has also highlighted that 2-biphenyl substituted morpholines possess potent antioxidant activity. nih.gov

The structure of this compound, with its aromatic (bromophenyl) component, aligns with the features of morpholine derivatives that have shown promise in these areas. researchgate.net The bromine substituent on the phenyl ring could influence both the antioxidant and antihyperlipidemic efficacy. For instance, in a study of other antioxidant derivatives, the replacement of a bromine substituent with chlorine led to a slight decrease in activity, while a fluorine atom decreased it more significantly, indicating the importance of the halogen's nature and position. nih.gov

Table 2: Antihyperlipidemic and Antioxidant Activity of Aromatic Morpholine Derivatives

| Compound Series | Biological Target/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Aromatic Morpholine Derivatives | Squalene Synthase (SQS) Inhibition | IC50 values of 0.7 - 5.5 µM for the most active compounds. | nih.gov |

| Aromatic Morpholine Derivatives | Lipid Peroxidation Inhibition | IC50 values of 73 - 200 µM for the most active compounds. | nih.gov |

| Aromatic Morpholine Derivatives | In vivo Hyperlipidemia (rats) | Reduction of TC, TG, and LDL by 15-80%. | nih.gov |

| 2-Biphenylyl Morpholine Derivatives | Lipid Peroxidation Inhibition | Potent inhibition of microsomal lipid peroxidation. | nih.gov |

| 2-Biphenylyl Morpholine Derivatives | In vivo Hyperlipidemia (rats) | The most active compound reduced TC, LDL, and TG by 54%, 51%, and 49% respectively. | nih.gov |

Antiproliferative and Antitumoral Activity Assessments

The morpholine scaffold is a recurring motif in the design of anticancer agents. e3s-conferences.orgnih.gov Its inclusion in a molecule can improve pharmacokinetic and pharmacodynamic profiles. nih.gov Morpholine derivatives have been shown to exert antiproliferative effects through various mechanisms, including the inhibition of the PI3K/Akt/mTOR pathway. e3s-conferences.orgresearchgate.net

Structure-activity relationship studies have provided insights into the features that enhance anticancer activity. For example, the presence of a halogen-substituted phenyl group on the morpholine ring has been shown to increase inhibitory activity against the HepG2 human liver cancer cell line. e3s-conferences.orgsci-hub.se This suggests that the 4-bromophenyl group in this compound could be advantageous for antiproliferative activity.

In a series of morpholine-substituted quinazolines, compounds with a para-substituted phenyl ring were generally more active than unsubstituted or ortho-substituted derivatives against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov One of the most potent compounds, AK-10, which features a para-chloro substitution, displayed IC50 values of 8.55 µM, 3.15 µM, and 3.36 µM against these cell lines, respectively. nih.gov Another study on morpholine substituted bisnaphthalimides identified a compound, A6, as being highly potent against MGC-803 gastric cancer cells with an IC50 of 0.09 µM. nih.gov This compound also demonstrated significant in vivo antitumor efficacy in a xenograft model. nih.gov

These findings collectively suggest that the this compound structure possesses features conducive to antiproliferative and antitumoral activity, particularly the halogenated phenyl group at a para position.

Table 3: Antiproliferative Activity of Representative Morpholine Derivatives

| Compound Series | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Morpholine with Halogen-substituted Phenyl | HepG2 (Liver Cancer) | Halogen substitution on the phenyl ring increases inhibitory activity. | e3s-conferences.orgsci-hub.se |

| Morpholine-substituted quinazolines (e.g., AK-10) | A549, MCF-7, SHSY-5Y | para-substitution on the phenyl ring was generally more active. AK-10 (para-chloro) showed IC50 values of 3.15 - 8.55 µM. | nih.gov |

| Morpholine substituted bisnaphthalimides (e.g., A6) | MGC-803 (Gastric Cancer) | Compound A6 showed a potent IC50 of 0.09 µM and in vivo efficacy. | nih.gov |

| N-substituted indolines and morpholines | Osteosarcoma, Human embryonic kidney | Indoline derivatives showed superior cytotoxicity, but morpholine derivatives also showed activity. | e3s-conferences.org |

Exploration of Other Pharmacological Activities

The versatility of the morpholine scaffold extends to several other areas of pharmacology. researchgate.netresearchgate.net

Morpholine and its derivatives have been explored for their anti-inflammatory potential. researchgate.netrsc.org The hybridization of a morpholine moiety with other pharmacologically active structures, such as pyrimidine, is a strategy used to develop novel anti-inflammatory agents. rsc.org For example, some morpholinopyrimidine derivatives have been shown to reduce the production of the inflammatory mediator nitric oxide (NO) in macrophage cells without being cytotoxic. rsc.org In other studies, derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) have been synthesized with morpholine-containing structures, showing promising anti-inflammatory effects. nih.gov Given that inflammation is a complex process, compounds that can modulate inflammatory pathways are of significant interest.

Dopamine (B1211576) agonists are crucial in treating conditions like Parkinson's disease. nih.gov While direct studies on the dopamine agonist activity of this compound are lacking, the broader class of phenylalkylamine derivatives has been a source of dopamine receptor ligands. For instance, 2-phenylcyclopropylmethylamine derivatives have been identified as potent partial agonists at the dopamine D2 receptor. nih.gov The structural elements of this compound, specifically the phenylpropylamine core, bear a resemblance to scaffolds known to interact with dopamine receptors. Further investigation would be required to determine if this compound or its close analogues possess any significant dopamine agonist or antagonist activity.

The morpholine nucleus is found in some compounds with analgesic properties. researchgate.net Research into N-substituted trans-4a-aryldecahydroisoquinolines, which are structurally related to morphine, has shown that varying the N-substituent can lead to potent analgesic activity. nih.gov While this is a distinct chemical class, it highlights the role of N-substitution in modulating interaction with opioid receptors. Other research has explored pyrazoline derivatives, some of which contain morpholine moieties, for analgesic and anti-inflammatory activities. nih.gov Compounds with electron-withdrawing groups, such as halogens, on an aromatic ring were found to favor analgesic activity. nih.gov This suggests a potential avenue of investigation for this compound, though specific research on its analgesic or antispasmodic effects is not currently available.

Histamine (B1213489) Receptor Modulation Studies

As of the current date, there is no publicly available scientific literature, research data, or detailed findings specifically investigating the modulatory effects of the chemical compound This compound on histamine receptors. Extensive searches of chemical and biological databases, as well as the broader scientific literature, have not yielded any studies that characterize the binding affinity, functional activity (agonist, antagonist, or inverse agonist), or selectivity of this specific compound for any of the known histamine receptor subtypes (H1, H2, H3, or H4).

Consequently, it is not possible to provide detailed research findings, interactive data tables on binding affinities (Ki) or functional activities (IC50/EC50), or a discussion on the mechanistic investigations of this compound at histamine receptors. The scientific community has not published any work that would form the basis for such a discussion.

While the morpholine moiety is present in various biologically active compounds, and other molecules with a bromophenylpropyl scaffold may have been investigated for different biological targets, this specific combination and its potential interaction with histamine receptors remain uncharacterized in the available scientific record.

Future Directions and Research Perspectives for 4 3 4 Bromophenyl Propyl Morpholine

Development of Advanced Synthetic Strategies

Future research should prioritize the development of more efficient, cost-effective, and environmentally benign methods for synthesizing 4-(3-(4-Bromophenyl)propyl)morpholine and its derivatives. While classical synthetic routes exist, modern strategies can offer significant advantages.

Multi-Component Reactions (MCRs): The application of MCRs could provide rapid access to a diverse range of analogues. researchgate.net These reactions, where three or more reactants combine in a single step, are highly atom-economical and can significantly streamline the synthesis process.

Green Chemistry Approaches: The use of eco-friendly solvents and catalysts, such as ionic liquids or nanomaterials, should be explored to reduce the environmental impact of the synthesis. researchgate.net These "green" reaction media can enhance reactivity and selectivity, and often allow for easier catalyst recycling and reuse. researchgate.net

Diversity-Oriented Synthesis (DOS): Implementing DOS strategies would enable the creation of large, structurally diverse libraries of compounds based on the this compound scaffold. researchgate.net This approach is invaluable for systematically exploring the structure-activity relationships (SAR) and identifying analogues with improved biological profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the success rate of identifying viable drug candidates. nih.govbpasjournals.com These computational tools can be powerfully applied to the study of this compound.

Predictive Modeling: AI and ML algorithms can be trained on large datasets to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of the compound and its virtual analogues. researchgate.netmdpi.com This in silico screening helps prioritize compounds with favorable drug-like properties for synthesis, saving time and resources. nih.gov

De Novo Design: Generative AI models can design novel molecules from the ground up, optimized for specific biological targets while adhering to desired physicochemical constraints. researchgate.net This could lead to the discovery of entirely new analogues of this compound with enhanced potency and selectivity.

High-Throughput Virtual Screening (HTVS): AI-driven HTVS can rapidly screen vast chemical libraries to identify molecules that are structurally similar or predicted to have similar biological activity to the parent compound. nih.govmdpi.com Techniques like graph neural networks (GNNs) are particularly effective at learning from molecular structures to predict their properties and interactions. mdpi.com

Broadening the Scope of Biological Target Identification

The structural features of this compound suggest potential activity against several classes of biological targets. The morpholine (B109124) ring is a key component in many compounds developed for central nervous system (CNS) disorders and oncology. nih.govacs.org

Kinase Inhibition: A primary area of investigation should be the compound's potential as a kinase inhibitor. The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways are critical in cell growth and are major targets in cancer therapy. mdpi.comnih.gov Morpholine-containing molecules have shown promise as mTOR inhibitors. mdpi.com Screening this compound against a broad panel of kinases could reveal novel anticancer activities.

Central Nervous System Targets: The morpholine moiety is known to impart properties favorable for crossing the blood-brain barrier. nih.gov This makes it a valuable scaffold for CNS drug candidates. acs.org Future studies should explore the compound's interaction with receptors and enzymes implicated in neurodegenerative diseases, mood disorders, and pain. nih.gov

Other Potential Targets: Given the wide range of biological activities associated with morpholine derivatives, including anti-inflammatory, antimicrobial, and antiviral properties, a broad-based screening approach is warranted. researchgate.net Unbiased phenotypic screening could uncover unexpected therapeutic applications for this compound.

Innovations in Computational Drug Discovery Platforms

Computer-Aided Drug Design (CADD) provides powerful tools to investigate and optimize potential drug candidates at the molecular level. beilstein-journals.org These platforms can act as a "virtual shortcut" in the drug discovery pipeline. beilstein-journals.org

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound within the active site of a known biological target. mdpi.comresearchgate.net Structure-based drug design (SBDD) relies on this method to guide the rational design of more potent analogues. beilstein-journals.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. mdpi.com These simulations can validate the stability of binding poses predicted by docking and reveal key interactions that are crucial for biological activity. mdpi.com

Pharmacophore Modeling: Based on the structure of this compound, a 3D pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features required for activity and can be used to screen large databases, such as ZINC or PubChem, for compounds that fit the model. beilstein-journals.org

Exploration of Novel Bioactive Analogues and Hybrid Molecules

Future research should focus on the rational design and synthesis of novel analogues and hybrid molecules to expand upon the core this compound structure.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of SAR is crucial. This involves synthesizing analogues with modifications at key positions, such as substituting the bromo- group on the phenyl ring with other halogens or electron-withdrawing/donating groups. For instance, incorporating trifluoromethyl groups has been shown to enhance the potency of some bioactive molecules. mdpi.com Modifications to the propyl linker and the morpholine ring itself should also be investigated.

Hybrid Molecule Design: A promising strategy involves creating hybrid molecules by covalently linking the this compound scaffold with another known pharmacophore. This can lead to compounds with dual-action mechanisms or improved target selectivity. For example, combining it with a moiety known to inhibit a different but complementary biological pathway could result in synergistic therapeutic effects.

Bioisosteric Replacement: The bromine atom or the phenyl ring could be replaced with other chemical groups (bioisosteres) that retain the desired biological activity but may improve pharmacokinetic or toxicological profiles. This is a well-established strategy in medicinal chemistry for optimizing lead compounds.

Compound List

| Compound Name | Chemical Structure | Notes |

| This compound | C₁₃H₁₈BrNO | The primary subject of this article. |

| Everolimus | C₅₃H₈₃NO₁₄ | An existing mTOR inhibitor used as a comparator in cancer cell studies. mdpi.com |

| 5-Fluorouracil | C₄H₃FN₂O₂ | An existing cancer drug used as a comparator. mdpi.com |

Q & A

Q. What are the standard synthetic routes for 4-(3-(4-Bromophenyl)propyl)morpholine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Route 1: Reacting 1-bromo-3-(4-bromophenyl)propane with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound via alkylation .

- Route 2: Utilizing azo-coupling strategies, as seen in analogous morpholine derivatives (e.g., 4-[(4-bromophenyl)azo]morpholine), where diazonium salts react with morpholine .

Optimization Tips: - Control reaction temperature (60–80°C) to balance reaction rate and byproduct formation.

- Use catalytic agents like tetrabutylammonium bromide (TBAB) to enhance nucleophilicity.

- Monitor purity via TLC or HPLC during intermediate steps to isolate high-yield products.

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

Q. How does the bromine substituent on the phenyl ring influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity: The bromine atom increases logP by ~1.0 unit compared to non-halogenated analogs, enhancing membrane permeability (measured via shake-flask method) .

- Electron-Withdrawing Effect: Stabilizes the aromatic ring, reducing reactivity in electrophilic substitution reactions. This can be quantified via Hammett constants (σₚ = +0.23 for Br) .